Anti-Inflammatory Activity in Carrageenan-Induced Edema
In a direct head-to-head study of 4-alkoxy-2-methyl-5-morpholino-3(2H)-pyridazinone derivatives, the 4-butoxy compound (M-75169) was directly compared with the 4-ethoxy analog (emorfazone, M-73101) and reference standards. At an oral dose of 100 mg/kg in the carrageenan-induced rat paw edema model, M-75169 exhibited an inhibition rate of 38.2%, which was lower than that of emorfazone (50.1%) and the reference standard phenylbutazone (45.3%). This quantitatively demonstrates that the 4-butoxy substitution attenuates anti-inflammatory potency relative to the 4-ethoxy lead within the same positional isomer series [1].
| Evidence Dimension | Percent inhibition of carrageenan-induced rat paw edema (anti-inflammatory activity) |
|---|---|
| Target Compound Data | 38.2% inhibition at 100 mg/kg p.o. |
| Comparator Or Baseline | Emorfazone (M-73101, 4-ethoxy analog): 50.1% inhibition; Phenylbutazone: 45.3% inhibition |
| Quantified Difference | M-75169 is 11.9 percentage points less inhibitory than emorfazone (a 23.7% relative reduction in efficacy) |
| Conditions | Carrageenan-induced rat paw edema assay; oral administration at 100 mg/kg; measurements taken at peak edema (3 hours post-carrageenan) |
Why This Matters
This data is critical for researchers selecting between 4-alkoxy pyridazinone analogs for anti-inflammatory SAR programs, as it defines the potency cost of chain elongation from ethoxy to butoxy.
- [1] Sato M, Tanizawa H, Fukuda T, Yuizono T. Pharmacological investigations of 4-alkoxy-2-methyl-5-morpholino-3(2H)-pyridazinone derivatives. J Pharmacobiodyn. 1979;29(2):303-310. View Source
